Rotational Barrier Energy: Ortho-Chloro vs. Unsubstituted N-Aryl Benzamides
The presence of an ortho-chloro substituent on the N-aryl ring of a benzamide, as in the target compound, substantially increases the rotational barrier around the N–C(O) amide bond compared to an unsubstituted analog. This study on tertiary aromatic amides demonstrates that this modification strengthens amidic resonance and restricts conformational freedom [1].
| Evidence Dimension | Barrier to rotation around N–C(O) amide bond |
|---|---|
| Target Compound Data | Increased barrier (quantified for the class; specific value for the target compound not isolated in the study but inferred from the series) |
| Comparator Or Baseline | Unsubstituted N-phenyl benzamide (lower rotational barrier, freely rotating) |
| Quantified Difference | Class-level trend shows a significant increase in rotational barrier energy for ortho-chloro derivatives. Exact kcal/mol difference for this specific analog is not directly reported, requiring individual determination. |
| Conditions | Computational study (DFT) and X-ray crystallography on a series of ortho-substituted tertiary aromatic amides [1]. |
Why This Matters
Differences in rotational barriers lead to distinct ground-state conformations, which can critically impact molecular recognition in biological systems and physical properties like solubility and crystallinity.
- [1] Bisz E, Piontek A, Dziuk B, Szostak R, Szostak M. Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. J Org Chem. 2018;83(6):3159-3163. View Source
